Fmoc-Dap(Alloc)-OH
Overview
Description
Fmoc-Dap(Alloc)-OH is a chemical compound with the molecular formula C22H22N2O6 . It is also known by other names such as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid, Nβ-Alloc-Nα-Fmoc-L-2,3-diaminopropionic acid, and Nβ-Allyloxycarbonyl-Nα-Fmoc-L-2,3-diaminopropionic acid . It has a molecular weight of 410.42 g/mol .
Synthesis Analysis
A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This synthetic approach required an orthogonally protected Dap 2 building block, thus, commercially available Fmoc-Dap(Alloc)-OH was used .
Molecular Structure Analysis
The molecular structure of Fmoc-Dap(Alloc)-OH can be represented by the SMILES string C=CCOC(=O)NCC@@HO)NC(=O)OCC1c2ccccc2-c3ccccc13
. The InChI representation is InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
.
Chemical Reactions Analysis
Fmoc-Dap(Alloc)-OH is used in the synthesis of peptides. The Fmoc group is typically removed using a weak base such as piperidine in a process known as Fmoc deprotection . This process is a key step in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis.
Physical And Chemical Properties Analysis
Fmoc-Dap(Alloc)-OH is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.
Scientific Research Applications
Synthesis of Orthogonally Protected Amino Acids : The synthesis of orthogonally protected Fmoc‐Dap (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu is detailed, highlighting its utility in preparing diverse organic molecules (Rao, Tantry, & Babu, 2006).
Intermediate in Synthesis of Protected Methyl Esters : Fmoc-Dap(Alloc)-OH plays a role in the synthesis of protected methyl esters of the non-proteinogenic amino acid l-Dap, important in peptide synthesis (Temperini et al., 2020).
Modular Synthesis of Acyl Diaminopropionic Acid Oligomers : Fmoc-D-Dpr(Alloc)-OH is used in a modular approach for synthesizing diverse organic molecules, demonstrating its flexibility in organic synthesis (Valerio, Bray, & Stewart, 2009).
Solid-Phase Peptide Synthesis (SPPS) Efficiency : In SPPS, Fmoc-Dab(Mtt)-OH, a related compound, showed poor coupling efficiency, highlighting the importance of selecting the right Fmoc-protected amino acids for efficient synthesis (Lam, Wu, & Wong, 2022).
Synthesis of Protected Norcysteines : Fmoc-Dap(Alloc)-OH analogs are used in synthesizing protected norcysteines for peptide chemistry, especially in Fmoc-strategy compatible SPPS (Samant & Rivier, 2007).
Introduction of Fmoc and Alloc Protecting Groups : Fmoc and Alloc protecting groups, including Fmoc-Dap(Alloc)-OH, are crucial in peptide chemistry for orthogonal protection strategies (Khattab et al., 2010).
Deprotection and Peptide Coupling : Fmoc-Dap(Alloc)-OH is involved in efficient deprotection and peptide coupling protocols, crucial for synthesizing unstable amino acids (Zorn et al., 2001).
Synthesis of Protected PNA Monomers : It is used in the synthesis of protected monomers for PNA oligomerization, demonstrating its role in nucleic acid chemistry (St Amant & Hudson, 2012).
Safety And Hazards
When handling Fmoc-Dap(Alloc)-OH, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGCCAXXFLGIU-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373241 | |
Record name | Fmoc-Dap(Alloc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dap(Alloc)-OH | |
CAS RN |
188970-92-5 | |
Record name | Fmoc-Dap(Alloc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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